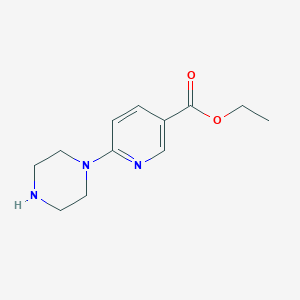









|
REACTION_CXSMILES
|
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.C(OC([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH2:9]([O:8][C:6]([C:5]1[CH:11]=[CH:12][C:2]([N:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)=[N:3][CH:4]=1)=[O:7])[CH3:10] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 80° C. for 18 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The extract was washed successively with saturated aqueous sodium hydrogencarbonate solution and brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dichloromethane (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
trifluoroacetic acid (5 mL) was added
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 2 hr
|
|
Duration
|
2 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Water (50 mL) was added to the residue
|
|
Type
|
WASH
|
|
Details
|
the mixture was washed with diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
The extract was dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C=CC(=NC1)N1CCNCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.17 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |